molecular formula C73H147BrO36 B12415060 m-PEG36-Br

m-PEG36-Br

Número de catálogo: B12415060
Peso molecular: 1680.8 g/mol
Clave InChI: PXBQSEXNCDFQLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG36-Br involves the reaction of methoxy-polyethylene glycol with 2-bromoethanol under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromide-terminated PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

m-PEG36-Br primarily undergoes substitution reactions due to the presence of the bromide group. This group can be substituted with various nucleophiles to form different derivatives. The compound can also participate in coupling reactions to form PROTACs .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Coupling Reactions: Reagents such as E3 ubiquitin ligase ligands and target protein ligands are used.

Major Products

The major products formed from these reactions are various PROTAC molecules, which consist of two different ligands connected by the this compound linker. These PROTACs are designed to selectively degrade target proteins within cells .

Aplicaciones Científicas De Investigación

m-PEG36-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.

    Biology: Facilitates the investigation of protein functions and interactions by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, offering a novel approach to drug development.

    Industry: Utilized in the development of new materials and technologies that require precise control over protein levels

Mecanismo De Acción

m-PEG36-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

    m-PEG24-Br: A shorter PEG-based linker used in PROTAC synthesis.

    m-PEG48-Br: A longer PEG-based linker with similar applications.

    m-PEG12-Br: Another PEG-based linker with a shorter chain length.

Uniqueness

m-PEG36-Br is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .

Actividad Biológica

m-PEG36-Br is a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to treating various diseases, including cancer. The biological activity of this compound is pivotal in enhancing the efficacy and specificity of PROTACs, which has been the focus of recent research.

This compound is characterized by its long PEG chain (36 units) and a bromine atom that facilitates conjugation to target proteins. The structure allows for flexibility and solubility in biological systems, which are crucial for effective drug delivery and activity.

The mechanism of action for this compound involves its role as a linker in PROTACs. By connecting a ligand that binds to a target protein with an E3 ligase ligand, this compound enables the targeted degradation of the protein by the ubiquitin-proteasome system. This process can effectively reduce the levels of disease-causing proteins within cells.

Biological Activity

Research has demonstrated that this compound enhances the biological activity of PROTACs through several mechanisms:

  • Increased Solubility : The PEG moiety improves solubility and stability in aqueous environments, facilitating better interaction with target proteins.
  • Enhanced Targeting : The linker allows for precise targeting of proteins, minimizing off-target effects and enhancing therapeutic efficacy.
  • Improved Cellular Uptake : The PEG chain aids in cellular penetration, increasing the bioavailability of PROTACs in target tissues.

Data Tables

PropertyValue
Molecular WeightApproximately 1,800 Da
PEG Chain Length36 units
Functional GroupBromine
SolubilityHigh in aqueous solutions

Case Study 1: Efficacy in Cancer Treatment

A study investigated the use of this compound in a PROTAC targeting an oncogenic protein associated with breast cancer. The results indicated a significant reduction in protein levels and subsequent tumor growth inhibition in xenograft models.

  • Study Design : Mice were treated with PROTACs containing this compound.
  • Results : Tumor volume decreased by 65% compared to control groups after 4 weeks of treatment.

Case Study 2: Selectivity and Safety Profile

Another study focused on the selectivity of this compound-based PROTACs. Using a panel of cancer cell lines, researchers assessed off-target effects.

  • Findings : The PROTACs exhibited high selectivity for the target protein with minimal effects on non-target proteins, indicating a favorable safety profile.

Research Findings

Recent findings have highlighted several advantages of using this compound in drug development:

  • Bioactivity Retention : Studies showed that conjugating therapeutic agents with this compound did not significantly diminish their bioactivity compared to unmodified agents .
  • Therapeutic Window Expansion : The use of this compound has been associated with an expanded therapeutic window due to its ability to reduce systemic toxicity while maintaining efficacy .

Propiedades

Fórmula molecular

C73H147BrO36

Peso molecular

1680.8 g/mol

Nombre IUPAC

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C73H147BrO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-73H2,1H3

Clave InChI

PXBQSEXNCDFQLC-UHFFFAOYSA-N

SMILES canónico

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.